molecular formula C13H16N4O2S B15231333 N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B15231333
M. Wt: 292.36 g/mol
InChI Key: MGYLPKFOTGEXAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of N-methylpyridine-3-sulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the interaction between Rab27a and its effectors, which are involved in the regulation of vesicle trafficking. This inhibition disrupts the migration and invasion of cancer cells, thereby reducing their metastatic potential .

Comparison with Similar Compounds

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is unique in its ability to target Rab27a interactions. Similar compounds include:

This compound’s specificity for Rab27a interactions makes it a valuable tool in cancer research.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)13-9-15-8-7-12(13)16-14/h2-9H,10,14H2,1H3,(H,15,16)

InChI Key

MGYLPKFOTGEXAE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)NN

Origin of Product

United States

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